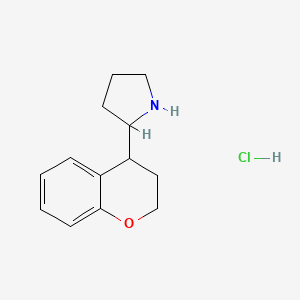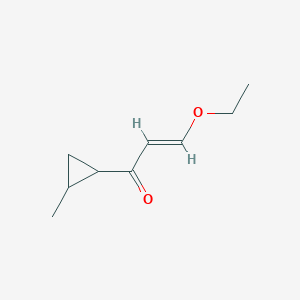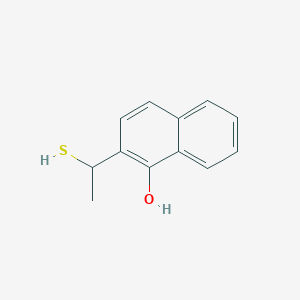![molecular formula C9H13FN2O B13060965 Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)
Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- is a chemical compound with the molecular formula C9H13FN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- typically involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the ethanol and methylamino groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Aplicaciones Científicas De Investigación
ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The ethanol and methylamino groups contribute to the compound’s overall pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methylpyridine: Similar in structure but lacks the ethanol and methylamino groups.
2-Fluoro-3-bromopyridine: Another fluorinated pyridine derivative used in similar applications.
Uniqueness
ETHANOL,2-[[(2-FLUORO-4-PYRIDINYL)METHYL]METHYLAMINO]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H13FN2O |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
2-[(2-fluoropyridin-4-yl)methyl-methylamino]ethanol |
InChI |
InChI=1S/C9H13FN2O/c1-12(4-5-13)7-8-2-3-11-9(10)6-8/h2-3,6,13H,4-5,7H2,1H3 |
Clave InChI |
OKIAKTGTQXWHHT-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)CC1=CC(=NC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


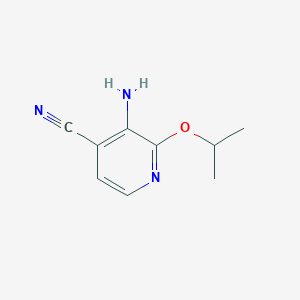
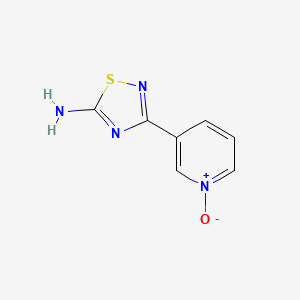
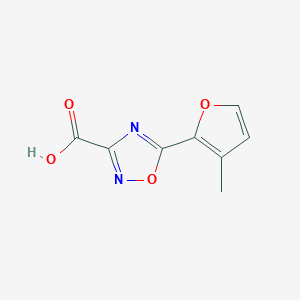
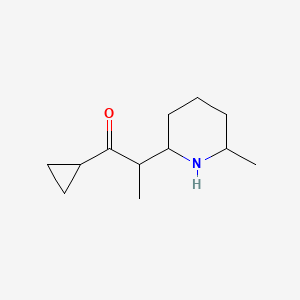
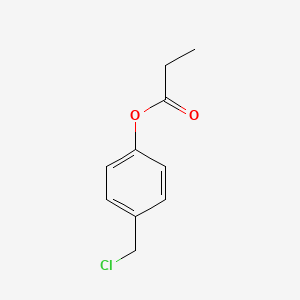
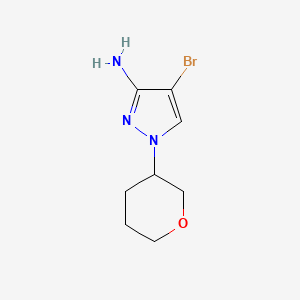


![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13060932.png)
![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)
